molecular formula C9H15N3O B13342811 Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Katalognummer: B13342811
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: YYRGVLRUQOTMDP-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a synthetic organic compound that features a cyclohexane ring substituted with an amino-pyrazole group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Pyrazole Group: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Wirkmechanismus

The mechanism of action of Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,3S)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can be compared with other similar compounds such as:

    Cyclohexanol derivatives: Compounds with similar cyclohexane structures but different substituents.

    Pyrazole derivatives: Compounds with pyrazole rings but different substituents on the ring.

    Amino alcohols: Compounds with both amino and hydroxyl groups but different ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

(1R,3S)-3-(4-aminopyrazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8-9,13H,1-4,10H2/t8-,9+/m0/s1

InChI-Schlüssel

YYRGVLRUQOTMDP-DTWKUNHWSA-N

Isomerische SMILES

C1C[C@@H](C[C@@H](C1)O)N2C=C(C=N2)N

Kanonische SMILES

C1CC(CC(C1)O)N2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.